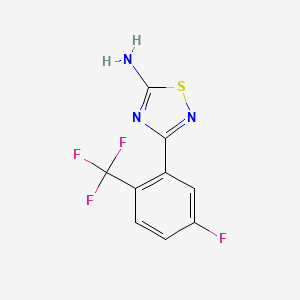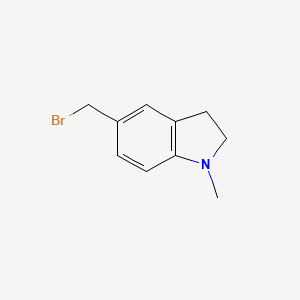
5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole typically involves the bromomethylation of 1-methyl-2,3-dihydro-1H-indole. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of oxides.
Reduction: Formation of de-brominated products.
科学的研究の応用
5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways and exert various effects .
類似化合物との比較
Similar Compounds
- 5-(chloromethyl)-1-methyl-2,3-dihydro-1H-indole
- 5-(iodomethyl)-1-methyl-2,3-dihydro-1H-indole
- 5-(fluoromethyl)-1-methyl-2,3-dihydro-1H-indole
Uniqueness
5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its halogenated analogs.
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
5-(bromomethyl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H12BrN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-3,6H,4-5,7H2,1H3 |
InChIキー |
DCHJSTAVZBCKIK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


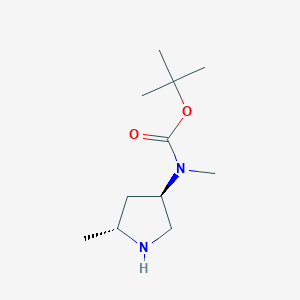


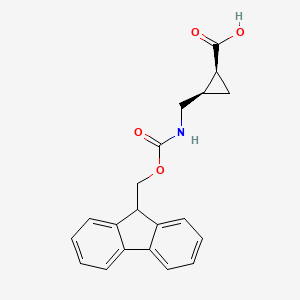
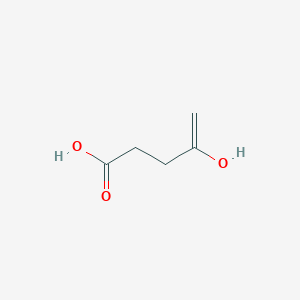
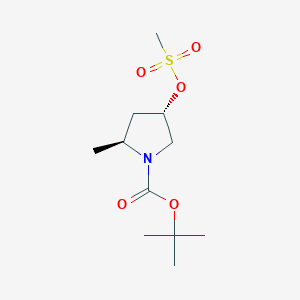


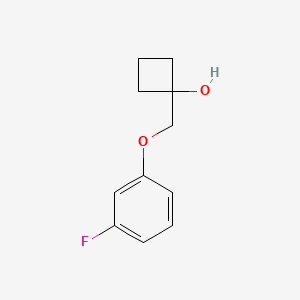

![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
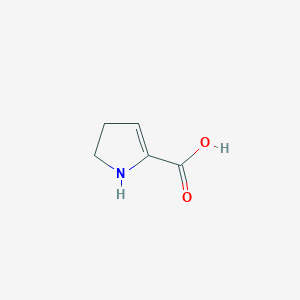
![Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B13341674.png)
